2-Oxoindoline-4-carbaldehyde
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H7NO2 |
|---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
2-oxo-1,3-dihydroindole-4-carbaldehyde |
InChI |
InChI=1S/C9H7NO2/c11-5-6-2-1-3-8-7(6)4-9(12)10-8/h1-3,5H,4H2,(H,10,12) |
InChI Key |
QXFMZCBCCYPXPS-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC=C2NC1=O)C=O |
Origin of Product |
United States |
Chemical Reactivity and Transformation Chemistry of 2 Oxoindoline 4 Carbaldehyde
Reactivity at the Aldehyde Functionality
The carbaldehyde group attached to the C-4 position of the 2-oxoindoline ring behaves as a typical aromatic aldehyde. It is susceptible to nucleophilic attack and can participate in a variety of condensation and cyclization reactions. Its reactivity is influenced by the electron-withdrawing nature of the adjacent oxindole (B195798) core.
The aldehyde group of 2-oxoindoline-4-carbaldehyde readily undergoes condensation reactions with compounds possessing an active methylene (B1212753) group. A prominent example is the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction. wikipedia.org In this reaction, the aldehyde condenses with a nucleophile generated from an active hydrogen compound, followed by a dehydration step to yield an α,β-unsaturated product. wikipedia.org
The reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine (B6355638) or triethylamine), which facilitates the deprotonation of the active methylene compound without promoting self-condensation of the aldehyde. wikipedia.org A wide array of active methylene compounds can be employed, leading to a diverse range of derivatives.
Table 1: Examples of Knoevenagel Condensation with Aromatic Aldehydes and Active Methylene Compounds
| Aldehyde Reactant | Active Methylene Compound | Catalyst/Conditions | Product Type |
|---|---|---|---|
| This compound (expected) | Malononitrile (B47326) | Piperidine, Ethanol, Reflux | (2-Oxoindoline-4-yl)methylenemalononitrile |
| This compound (expected) | Ethyl cyanoacetate | Base, Solvent | Ethyl 2-cyano-3-(2-oxoindolin-4-yl)acrylate |
| This compound (expected) | Barbituric acid | Aqueous media | 5-((2-Oxoindolin-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione |
| Benzaldehyde (example) | Ethyl acetoacetate | Piperidine, Room Temp | Ethyl 2-benzoyl-3-phenylacrylate |
This table presents expected reactions of this compound based on the known reactivity of aromatic aldehydes in Knoevenagel condensations. researchgate.net
The aldehyde functionality at C-4 can act as an electrophilic center in intramolecular or intermolecular cyclization reactions to form new heterocyclic rings fused to the oxindole core. These transformations are crucial for building polycyclic systems with potential biological activity. For instance, a sequential reaction can be designed where an initial Knoevenagel condensation is followed by an intramolecular cyclization. nih.gov
In such a sequence, the product of the initial condensation bears a suitably positioned nucleophile that can attack a transiently formed electrophilic center, leading to ring closure. The specific nature of the cyclized product depends on the reactants and the catalysts used, which can direct the reaction pathway towards different structural outcomes. nih.gov Another strategy involves the reaction with bifunctional reagents, where the aldehyde group reacts to form one part of the new ring, and a subsequent reaction involves another part of the oxindole molecule.
Reactivity at the Oxindole Core
The oxindole ring itself is a hub of reactivity, particularly at the C-3 position. The methylene group at this position is flanked by a carbonyl group and an aromatic ring, rendering its protons acidic and making it a potent nucleophile upon deprotonation.
The C-3 position is the most common site for the functionalization of the oxindole scaffold. Its nucleophilic character allows it to participate in a variety of condensation and addition reactions, leading to the formation of 3-substituted and 3,3-disubstituted oxindoles, which are prevalent motifs in many natural products and pharmaceuticals.
While the C-4 aldehyde can react as described above, under different conditions, the active methylene group at the C-3 position of this compound can itself act as the nucleophile in a Knoevenagel condensation with other aldehydes or ketones. This reaction leads to the formation of a C-C double bond at the C-3 position, yielding 3-alkylidene or 3-benzylidene oxindole derivatives. The presence of the C-4 carbaldehyde group adds complexity, as reaction conditions must be selected to favor reaction at the C-3 position over the C-4 aldehyde. Typically, this involves the condensation with highly reactive carbonyl compounds in the presence of a base. The resulting products are valuable intermediates as they contain a conjugated system that can undergo further transformations.
The 3-alkylidene oxindoles, formed via Knoevenagel condensation at the C-3 position, are excellent Michael acceptors. The electron-withdrawing effect of the oxindole carbonyl group polarizes the exocyclic double bond, making the β-carbon susceptible to attack by nucleophiles. This conjugate addition, known as the Michael addition, is a powerful tool for creating a quaternary stereocenter at the C-3 position of the oxindole ring. nih.govnih.gov
A wide variety of nucleophiles (Michael donors) can be used, including enolates, amines, thiols, and dicarbonyl compounds. nih.govresearchgate.net Organocatalysis has been extensively employed to achieve high enantioselectivity in these reactions, providing chiral 3,3-disubstituted oxindoles which are of significant interest in medicinal chemistry. nih.gov
Table 2: Representative Michael Additions to 3-Alkylidene Oxindole Systems
| 3-Alkylidene Oxindole Substrate (Michael Acceptor) | Nucleophile (Michael Donor) | Catalyst/Conditions | Product | Yield/Selectivity |
|---|---|---|---|---|
| (E)-3-Benzylidene-2-oxoindoline | Cyclopentane-1,2-dione | Squaramide organocatalyst | 3-(1-Benzoyl-2-oxocyclopentyl)indolin-2-one | High enantioselectivity nih.gov |
| 3-(2,2,2-Trifluoroethylidene)oxindoles | Aryl thiols | Catalyst-free, CH₂Cl₂, RT | 3-(2,2,2-Trifluoro-1-(arylthio)ethyl)indolin-2-ones | High yields researchgate.net |
| N-Phenylmaleimide | Isobutyraldehyde | Thiourea (B124793) organocatalyst, H₂O | 3-(1-Formyl-1-methylethyl)-1-phenylpyrrolidine-2,5-dione | >97% yield, 99% ee mdpi.com |
| β-Nitroalkenes | 1,3-Dicarbonyl compounds | Grinding, Catalyst-free | Substituted nitro diketones | Excellent yields nih.gov |
This table illustrates the types of Michael additions that are possible on the α,β-unsaturated system formed after a Knoevenagel condensation at the C-3 position of an oxindole.
Reactions at the C-3 Position of the Oxindole Ring
Reactions with Halogenated Compounds and Alcohols
The reactivity of this compound with halogenated compounds primarily involves nucleophilic substitution reactions where the oxindole core acts as a nucleophile. The two main nucleophilic sites are the nitrogen atom (N1) and the carbon atom at the C3 position. Alkylation at these positions using alkyl halides is a common transformation. nih.gov The regioselectivity between N- and C-alkylation is highly dependent on the reaction conditions, particularly the base and solvent used. nih.govacs.org For instance, the use of sodium bases like sodium ethoxide or sodium hydroxide (B78521) with benzyl (B1604629) chloride can lead to a mixture of N-alkylated, C-alkylated, and poly-alkylated products. nih.gov
In addition to alkyl halides, 2-oxoindoline scaffolds can react with alcohols to form C-C bonds at the C3 position. This transformation can be achieved using transition-metal catalysts, such as ruthenium-N-heterocyclic carbene (Ru-NHC) complexes, via a "borrowing hydrogen" mechanism. iiserpune.ac.in In this process, the catalyst temporarily abstracts hydrogen from the alcohol to form an aldehyde in situ. This aldehyde then undergoes an aldol-type condensation with the C3-position of the oxindole, followed by the reduction of the resulting intermediate by the catalyst, which returns the borrowed hydrogen. This method allows for the efficient C3-alkylation of oxindoles using readily available alcohols. iiserpune.ac.inorganic-chemistry.org
Halogenation can also occur directly on the oxindole nucleus. The use of reagents like N-chlorosuccinimide (NCS) or sulfuryl chlorofluoride can introduce halogen atoms at the C3-position, leading to 3-chloro-2-oxindoles or 3,3-dichloro-2-oxindoles, depending on the conditions. researchgate.net
Table 1: Representative Reactions with Halogenated Compounds and Alcohols
| Reactant Type | Reagent Example | Reaction Site | Product Type | Catalyst/Conditions |
|---|---|---|---|---|
| Alkyl Halide | Benzyl chloride | N1 and/or C3 | N- and/or C-alkylated oxindole | Sodium bases (e.g., NaOEt, NaOH) nih.gov |
| Alcohol | Benzyl alcohol | C3 | 3-Alkyl-3-hydroxyoxindole | Ru-NHC catalyst (Borrowing Hydrogen) iiserpune.ac.inorganic-chemistry.org |
| Halogenating Agent | NaCl / H2O (Oxidative) | C3 | 3,3-Dichloro-2-oxindole | Electrochemical oxidation researchgate.net |
Reactivity at the Nitrogen Atom (N-alkylation and N-acylation)
The nitrogen atom of the 2-oxoindoline ring is part of a lactam (a cyclic amide) and possesses a lone pair of electrons, though its nucleophilicity is reduced due to resonance with the adjacent carbonyl group. Nevertheless, deprotonation with a suitable base generates a potent nucleophile that readily participates in N-alkylation and N-acylation reactions.
N-alkylation is typically achieved by treating the oxindole with an alkylating agent, such as an alkyl or benzyl halide, in the presence of a base. thieme-connect.comthieme-connect.com A significant challenge in this reaction is controlling the regioselectivity, as the enolizable C3-position competes with the nitrogen for the electrophile. nih.gov The choice of base is critical in directing the outcome. Strong, non-nucleophilic bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are commonly employed. To overcome the issue of competing C3-alkylation, a strategy involving the protection of the C3-position can be used. For example, condensation with an aldehyde like (N-methylpyrrol-2-yl)methylidene blocks the C3-position, allowing for selective N-alkylation, after which the protecting group can be removed. thieme-connect.com
N-acylation involves the reaction of the oxindole with an acylating agent, such as an acyl chloride or anhydride. This reaction is also typically performed in the presence of a base to deprotonate the nitrogen. N-acylation is not only a method for functionalization but is also frequently used to install a protecting group. N-acyl groups, such as N-benzoyl, can activate the oxindole system for other transformations, such as [3+2] cycloadditions. rsc.orgnih.gov
Table 2: Conditions for N-Alkylation and N-Acylation of Oxindoles
| Transformation | Electrophile | Base | Solvent | Key Consideration |
|---|---|---|---|---|
| N-Alkylation | Alkyl/Benzyl Halides | NaH, K2CO3, NaOH, BuLi | DMF, Toluene, THF | Competition with C3-alkylation nih.govthieme-connect.commdpi.com |
| N-Acylation | Acyl Chlorides, Anhydrides | Pyridine, Triethylamine | DCM, THF | Often used for protection/activation rsc.orgnih.gov |
Reactivity at the Carbonyl Group of the Lactam Ring
The carbonyl group at the C2-position is part of a stable amide linkage within the five-membered lactam ring. Due to amide resonance, where the nitrogen's lone pair delocalizes onto the carbonyl oxygen, this carbonyl group is significantly less electrophilic than the carbonyl of a ketone or even the C4-aldehyde. Consequently, it is resistant to attack by weak nucleophiles.
Transformations of the lactam carbonyl typically require powerful reducing agents. Strong hydride reagents, such as lithium aluminum hydride (LiAlH4), are capable of reducing the amide functionality completely to an amine. wikipedia.org This reaction would convert this compound into the corresponding indoline (B122111) derivative, effectively removing the carbonyl oxygen. Weaker reducing agents like sodium borohydride (B1222165) are generally ineffective for amide or lactam reduction. wikipedia.org
Reactions with organometallic reagents like Grignard reagents are also challenging. While they readily add to the C4-aldehyde, their reaction with the lactam carbonyl is sluggish and often complicated by the acidity of the N-H and C3-H protons, which can lead to deprotonation rather than nucleophilic addition. nih.govsigmaaldrich.com In some specialized cases, the oxindole ring can be cleaved. For example, a reaction of 2-oxindoles with enones catalyzed by potassium carbonate can proceed through a cascade of Michael addition, oxidation, and ultimately, cleavage of the lactam ring. researchgate.net
Electrophilic Aromatic Substitution on the Benzene (B151609) Ring
The benzene ring of this compound is polysubstituted, and the regioselectivity of electrophilic aromatic substitution (EAS) is determined by the combined directing effects of the substituents. The key directing groups are:
The Acylamino Group (-NH-C=O-): The nitrogen atom, despite being part of a lactam, acts as a powerful ortho, para-directing and activating group due to the ability of its lone pair to donate electron density to the ring through resonance.
The Alkyl Moiety: The connection to the five-membered ring at C7a acts as a weak ortho, para-directing and activating group.
The Formyl Group (-CHO): The aldehyde at C4 is a meta-directing and strongly deactivating group, withdrawing electron density from the ring through resonance and induction.
The outcome of an EAS reaction is typically dictated by the most powerful activating group present. In this case, the acylamino group is dominant. It strongly directs incoming electrophiles to the positions ortho (C7) and para (C5) to itself. The formyl group at C4 deactivates the entire ring but will most strongly deactivate its ortho (C3 and C5) and para (C7) positions. The directing effects are therefore in conflict at positions 5 and 7. However, the activating, resonance-donating effect of the nitrogen lone pair generally overrides the deactivating effect of the aldehyde. Therefore, substitution is anticipated to occur primarily at the C5 and C7 positions. Common EAS reactions like nitration (using HNO3/H2SO4) and halogenation (using Br2/FeBr3) would be expected to yield a mixture of 5- and 7-substituted products.
Mechanistic Investigations of this compound Transformations
Elucidation of Reaction Pathways and Key Intermediates
The diverse reactivity of the 2-oxoindoline scaffold stems from several distinct mechanistic pathways and the formation of key reactive intermediates.
Enolate and N-Anion Formation: The most common pathway for functionalization involves the deprotonation of the molecule. The use of a base can generate either an N-anion by removing the proton from the lactam nitrogen or a C3-enolate by removing an acidic proton from the C3-position. The resulting nucleophile then attacks an electrophile in a subsequent step. For instance, in N-alkylation, an N-anion is formed, which then participates in an SN2 reaction with an alkyl halide. thieme-connect.com C3-alkylation proceeds via the formation of the corresponding enolate. nih.gov
Borrowing Hydrogen Pathway: In the catalytic C3-alkylation with alcohols, the mechanism avoids the use of a stoichiometric base. The ruthenium catalyst facilitates the reversible oxidation of the alcohol to an aldehyde, generating a ruthenium-hydride intermediate. iiserpune.ac.in The newly formed aldehyde undergoes a base-catalyzed (often by the catalyst itself or a co-catalyst) aldol (B89426) condensation with the oxindole C3-enolate. The resulting alkylidene oxindole is then reduced by the ruthenium-hydride species, regenerating the active catalyst and yielding the C3-alkylated product. iiserpune.ac.in
Electrophilic Aromatic Substitution Pathway: For reactions on the benzene ring, the mechanism follows the classical EAS pathway. The aromatic π-system acts as a nucleophile, attacking a strong electrophile (e.g., NO2+ in nitration). This step is typically rate-determining and leads to the formation of a resonance-stabilized carbocation known as an arenium ion or Wheland intermediate. A subsequent fast step involves the loss of a proton from the site of attack, which restores the aromaticity of the ring and yields the substituted product. nih.gov
Radical Pathways: Certain transformations can involve radical intermediates. For example, some palladium-catalyzed cyclizations of acrylamides with alkyl halides to form oxindoles are proposed to involve a radical pathway. organic-chemistry.org Similarly, radical cyclization initiated by in-situ generated arylsulfonyl radicals has been used to access sulfonated oxindoles. nih.gov
Analysis of Catalyst-Substrate Interactions and Selectivity
Catalysis plays a pivotal role in controlling the reactivity and, crucially, the selectivity of transformations involving this compound and its derivatives. The interactions between the catalyst and the substrate are key to achieving high efficiency and stereocontrol.
Lewis Acid Catalysis: Lewis acids, such as copper(II) triflate (Cu(OTf)2), can coordinate to the carbonyl oxygen atoms of the oxindole, particularly in N-acylated derivatives. rsc.orgnih.gov This coordination enhances the electrophilicity of the substrate and can activate it towards cycloaddition reactions. The geometry of the catalyst-substrate complex dictates the facial selectivity of the approaching reactant, enabling enantioselective transformations. For example, chiral N,N'-dioxide/Ni(OTf)2 complexes have been used to catalyze highly regio- and enantioselective [2+2] cycloadditions. rsc.org
Phase-Transfer Catalysis: In asymmetric alkylations, chiral phase-transfer catalysts, often derived from cinchona alkaloids, are employed. nih.gov These catalysts contain a quaternary ammonium (B1175870) salt that pairs with the oxindole enolate, transferring it from an aqueous or solid phase into the organic phase where the alkylating agent resides. The catalyst's chiral scaffold creates a highly organized, chiral ion pair. Non-covalent interactions, such as hydrogen bonding between functional groups on the catalyst (e.g., a urea (B33335) or squaramide moiety) and the enolate, lock the substrate into a specific conformation, exposing one face preferentially to the electrophile and thus inducing high enantioselectivity. nih.gov
Dual Catalysis Systems: More advanced strategies employ dual catalysis, where two distinct catalysts synergistically activate both the nucleophile (oxindole) and the electrophile. acs.org For instance, in an allylic alkylation, a chiral magnesium complex could act as a Lewis acid to activate the oxindole and form a chiral enolate, while a chiral iridium complex simultaneously activates the allylic electrophile. This dual activation allows for independent control over the configuration of newly formed stereocenters, enabling stereodivergent synthesis. acs.org The success of these systems relies on the compatibility of the two catalytic cycles and the precise matching of the catalyst and substrate pairings.
Table 3: Catalyst Systems and Their Role in Oxindole Chemistry
| Catalyst Type | Catalyst Example | Reaction Type | Mode of Interaction / Role in Selectivity |
|---|---|---|---|
| Chiral Lewis Acid | N,N'-Dioxide/Ni(OTf)2 | [2+2] Cycloaddition | Coordinates to carbonyl, creating a chiral environment to control enantio- and regioselectivity. rsc.org |
| Phase-Transfer Catalyst | Quinine-derived ammonium salt | Asymmetric Alkylation | Forms a chiral ion pair with the enolate; intramolecular H-bonding controls reaction face selectivity. nih.gov |
| Transition Metal Complex | Ruthenium-NHC | C3-Alkylation with Alcohols | Enables borrowing hydrogen mechanism, acting as both transfer hydrogenation and condensation catalyst. iiserpune.ac.in |
| Dual Catalyst System | Iridium Complex + Magnesium Complex | Stereodivergent Alkylation | Synergistic activation of both electrophile and nucleophile for independent stereocenter control. acs.org |
Studies on Concerted Proton-Electron Transfer (CPET) Mechanisms
Concerted Proton-Electron Transfer (CPET) is a fundamental process in which a proton and an electron are transferred in a single, concerted step. mdpi.com This mechanism is crucial in many biological and chemical redox reactions as it can circumvent high-energy intermediates that would be formed in stepwise transfers. nih.gov For a molecule like this compound, the oxoindoline core, with its N-H proton and π-system, presents a potential site for CPET reactivity.
Although no specific studies have been published on CPET mechanisms involving this compound, research on related indole-containing structures, such as tryptophan, has demonstrated the importance of this pathway. In the oxidation of tryptophan derivatives, CPET has been identified as a viable mechanism, avoiding the formation of high-energy charged intermediates. nih.gov The rate of such reactions can be influenced by factors like pH and the presence of suitable proton acceptors. nih.gov
For this compound, a hypothetical CPET process could be envisioned in its oxidation or reduction reactions. For instance, in an oxidative process, the N-H proton and an electron from the π-system could be transferred concertedly to an oxidant. The thermodynamics and kinetics of such a process would be dictated by the bond dissociation free energy (BDFE) of the N-H bond.
Table 1: Key Parameters in Concerted Proton-Electron Transfer (CPET) Studies
| Parameter | Description | Relevance to this compound |
| Bond Dissociation Free Energy (BDFE) | The free energy change associated with the homolytic cleavage of a bond. | A lower N-H BDFE in the oxoindoline ring would favor a CPET pathway. |
| Redox Potential | The measure of the tendency of a chemical species to acquire electrons and thereby be reduced. | The redox potential of the reaction partner is critical for the thermodynamic feasibility of the electron transfer component of CPET. |
| Kinetic Isotope Effect (KIE) | The change in the rate of a reaction when an atom in the reactants is replaced by one of its isotopes. | A significant KIE upon replacing the N-H proton with deuterium (B1214612) would provide evidence for its involvement in the rate-determining step, a hallmark of CPET. |
| Solvent Effects | The influence of the solvent on reaction rates and mechanisms. | The polarity and hydrogen-bonding capability of the solvent can influence the stability of intermediates and transition states in CPET reactions. |
Future research employing electrochemical methods, such as cyclic voltammetry, in conjunction with theoretical calculations could provide valuable insights into the potential for CPET mechanisms in the reactivity of this compound.
Radical-Clock Experiments and Deuterium Labeling Studies
Radical-Clock Experiments
Radical-clock experiments are a powerful tool for determining the rates of radical reactions and for detecting the presence of radical intermediates. illinois.edu This technique involves a competition between a bimolecular reaction of a radical with an unknown rate and a unimolecular rearrangement of the radical that proceeds at a known rate (the "clock"). illinois.edu The ratio of the products from these two competing pathways allows for the calculation of the unknown rate constant. illinois.edu
To date, there are no published reports of radical-clock experiments being used to investigate the reaction mechanisms of this compound. However, this methodology could be applied to study reactions where a radical intermediate derived from this compound is suspected. For example, in a hypothetical radical addition to the aldehyde group, a suitably designed substrate incorporating a radical clock could intercept the intermediate and provide kinetic data.
Deuterium Labeling Studies
Deuterium labeling is a widely used technique to trace the fate of hydrogen atoms throughout a chemical reaction and to probe reaction mechanisms by investigating the kinetic isotope effect (KIE). chem-station.com The replacement of a hydrogen atom with a deuterium atom can lead to a measurable change in the reaction rate if the C-H (or N-H, O-H) bond is broken in the rate-determining step. chem-station.com
While specific deuterium labeling studies on this compound are not available in the literature, studies on the synthesis of related deuterated indole-3-carboxaldehydes have been reported. For instance, a catalytic Vilsmeier-Haack type formylation of indoles using deuterated N,N-dimethylformamide (DMF-d7) as the deuterium source has been developed to produce deuterated indole-3-carboxaldehydes with high deuterium incorporation. Although this study focuses on the synthesis of the labeled compound rather than a mechanistic investigation of its subsequent reactions, it highlights the feasibility of introducing deuterium into the aldehyde functionality of an indole (B1671886) scaffold.
In the context of this compound, deuterium could be incorporated at several key positions to probe reaction mechanisms:
Aldehyde C-H bond: Replacing the aldehydic proton with deuterium would be instrumental in studying reactions involving this bond, such as Cannizzaro-type reactions or oxidations. A significant primary KIE would indicate that the C-D bond is cleaved in the rate-limiting step.
N-H bond: Deuteration of the amide nitrogen could help to elucidate the role of this proton in reactions, for example, in base-catalyzed processes or in CPET mechanisms as discussed earlier.
Aromatic C-H bonds: Selective deuteration of the aromatic ring could be used to probe the mechanism of electrophilic aromatic substitution reactions on the 2-oxoindoline core.
Table 2: Potential Applications of Deuterium Labeling in Mechanistic Studies of this compound
| Labeled Position | Potential Reaction Studied | Expected Outcome for Mechanistic Insight |
| Aldehyde C-D | Oxidation, Reduction, Nucleophilic Addition | Measurement of the Kinetic Isotope Effect (KIE) to determine if C-H bond cleavage is rate-determining. |
| N-D | Base-catalyzed reactions, Condensations | Probing the involvement of the N-H proton in proton transfer steps. |
| Aromatic C-D | Electrophilic Aromatic Substitution | Elucidating the regioselectivity and mechanism of substitution on the benzene ring portion of the molecule. |
Derivatives and Structural Diversification of 2 Oxoindoline 4 Carbaldehyde Scaffolds
Synthesis of Substituted 2-Oxoindoline-4-carbaldehyde Analogues
The biological activity of oxindole (B195798) derivatives is often profoundly influenced by the nature and position of substituents on the core structure. nih.gov Consequently, significant research has focused on developing synthetic methodologies to introduce a wide range of functional groups onto the this compound scaffold.
The C-3 position of the oxindole ring is a frequent target for substitution, as it often plays a crucial role in the molecule's interaction with biological targets. juniperpublishers.com A common strategy involves the Knoevenagel condensation of the C-3 methylene (B1212753) group with various aldehydes or ketones to generate 3-ylideneoxindoles. These intermediates are then amenable to a variety of subsequent reactions. While direct examples starting from this compound are specific, the general chemistry is widely applicable. For instance, the base-catalyzed addition of sulfinate salts to 3-halooxindoles provides an efficient route to 3-sulfonylated 3,3-disubstituted oxindoles. juniperpublishers.com
Another key strategy is the direct functionalization of the C-3 position. For example, a base- and metal-free C(sp3)-H hydroxylation of 2-oxindoles can be achieved using TEMPO (2,2,6,6-tetramethylpiperidine N-oxide) as a promoter, with atmospheric air serving as the hydroxylation reagent. juniperpublishers.com This method allows for the introduction of a hydroxyl group, creating a 3-substituted-3-hydroxy-2-oxindole, a core structure in many bioactive compounds. juniperpublishers.com
Substitution on the aromatic ring can be achieved through standard electrophilic aromatic substitution reactions, although the directing effects of the existing oxo and aldehyde groups must be considered. Alternatively, substitutions can be introduced at an earlier stage of the synthesis, starting from appropriately substituted anilines.
Table 1: Examples of C-3 and Aromatic Ring Substitution Reactions on Oxindole Scaffolds
| Starting Material | Reagents and Conditions | Product | Yield |
|---|---|---|---|
| 3-Halooxindole | Sulfinate salts, base | 3-Sulfonylated 3,3-disubstituted oxindole | Good to excellent juniperpublishers.com |
| Substituted 2-Oxindole | TEMPO, THF, air, room temp. | 3-Hydroxy-2-oxindole | Moderate to good juniperpublishers.com |
| N-(arylsulfonyl)acrylamides | DABSO, phenyldiazonium tetrafluoroborates, Cu(OAc)₂ | Sulfonated oxindoles | Not specified nih.gov |
Modification of the N-1 position of the 2-oxoindoline ring is a common strategy to modulate the physicochemical properties and biological activity of the resulting compounds. The nitrogen atom can be readily alkylated, acylated, or arylated using various electrophiles under basic conditions. The choice of the N-substituent can influence the reactivity of the oxindole ring system. For example, introducing electron-withdrawing groups like sulfonyl or carbamoyl (B1232498) can alter the course of subsequent reactions. juniperpublishers.com In some synthetic approaches, the N-benzyl substituent has been found to be well-suited for certain reactions, while N-sulfonyl and Cbz groups were not tolerated. juniperpublishers.com The synthesis of N-substituted indole-3-carbaldehyde oxime derivatives has been explored, demonstrating the feasibility of modifying the indole (B1671886) nitrogen to create diverse molecular structures. mdpi.com
Table 2: Representative N-Substitution Reactions on Indole/Oxindole Cores
| Starting Material | Reagents | Product Type | Reference |
|---|---|---|---|
| Indole-3-carbaldehyde | Alkyl/Aryl Halide, Base | N-Substituted Indole-3-carbaldehyde | mdpi.com |
| 2-Oxindole | Acyl Chloride, Base | N-Acyl-2-oxindole | General Knowledge |
| Aniline (B41778) Derivative | Chloroacetyl chloride, AlCl₃ | N-Substituted Isatin (B1672199) (precursor) | General Knowledge |
Construction of Spirocyclic Oxindole Derivatives
Spirooxindoles are a prominent class of natural products and synthetic compounds characterized by a spiro-center at the C-3 position of the oxindole ring. nih.gov This unique three-dimensional architecture is of great interest in drug discovery. researchgate.net The synthesis of these complex structures often involves cycloaddition reactions.
Spirooxindole alkaloids are a subclass of monoterpenoid indole alkaloids with a wide range of biological activities. frontiersin.orgnih.gov Their synthesis represents a significant challenge and an active area of research. A key biosynthetic step, which inspires synthetic strategies, involves the oxidative rearrangement of corynanthe-type precursors, often catalyzed by cytochrome P450 enzymes. frontiersin.org This transformation typically proceeds through an epoxidation of the indole ring followed by a (semi-)pinacol rearrangement to establish the spirooxindole core. frontiersin.org
Synthetic approaches often mimic these natural pathways or employ powerful catalytic methods. For example, palladium-catalyzed reactions have been used to construct spirocyclic oxindoles. nih.gov The structural complexity and stereochemical diversity of these alkaloids make their synthesis a benchmark for chemical methodology development. biorxiv.org
The [3+2] cycloaddition reaction of azomethine ylides with 3-ylideneoxindoles is a powerful and widely used method for the stereoselective synthesis of spirooxindolopyrrolidine systems. researchgate.netrsc.org This reaction allows for the creation of complex scaffolds containing up to four contiguous stereocenters in a single step. rsc.org
The azomethine ylides are typically generated in situ from the condensation of an α-amino acid with a carbonyl compound, such as isatin. nih.govresearchgate.net The reaction of these dipoles with various dipolarophiles (activated alkenes) derived from 2-oxoindoline leads to the desired spiro-heterocycles. For example, a silver acetate (B1210297) (AgOAc) catalyzed 1,3-dipolar cycloaddition between azomethine ylides and N-unprotected 2-oxoindolin-3-ylidenes has been developed to produce spirooxindole-pyrrolidines with high diastereoselectivity. rsc.org
Table 3: Synthesis of Spirooxindolopyrrolidine Derivatives | Dipolarophile | Dipole Source | Catalyst/Conditions | Product | Reference | | :--- | :--- | :--- | :--- | | N-unprotected 2-oxoindolin-3-ylidene | Azomethine ylide (from imino esters) | 5 mol% AgOAc/(S)-TF-BiphamPhos, 15 mol% Et₃N, DCM, rt | Spirooxindole-pyrrolidine | rsc.org | | 3-Ylideneoxindole | Azomethine ylide (from isatin and amino acid) | Refluxing methanol (B129727) | Spirooxindole-pyrrolidine | nih.gov | | N-pyridinylmethylbisarylmethylidene-pyridinone | Azomethine ylide (from isatin and L-phenylalanine) | [bmim]Br (ionic liquid) | Spirooxindole heterocyclic hybrid | researchgate.net |
Formation of Fused Heterocyclic Systems
The aldehyde functionality at the C-4 position of this compound is a key handle for the construction of fused heterocyclic systems. This group can participate in a variety of condensation and cyclization reactions with binucleophilic reagents to build new rings onto the oxindole core. Fused heterocyclic compounds are of significant interest in medicinal chemistry due to their rigid structures and diverse biological activities. airo.co.in
Strategies for forming fused rings often involve an initial reaction at the aldehyde, followed by an intramolecular cyclization. For example, reaction with an amine-containing compound could lead to an imine, which could then undergo cyclization onto the aromatic ring or the N-1 position. The synthesis of fused tetracyclic quinolines, for instance, has been achieved through various methods, including one-pot domino reactions and iodine-catalyzed cyclizations, often starting from precursors like indole-3-carboxyaldehyde. rsc.org Similar strategies can be envisioned starting from this compound to generate novel fused systems. The development of synthetic methods for quinoline (B57606) derivatives, including fused and spiro-quinolines, often utilizes annulation reactions, which could be adapted for the oxindole scaffold. mdpi.com
Table 4: General Strategies for Fused Heterocycle Synthesis
| Starting Material Type | Reagents/Reaction Type | Fused System Type | Reference |
|---|---|---|---|
| Indole-3-carboxyaldehyde | Aryl amines, I₂, diphenyl ether, reflux | 6H-Indolo[2,3-b]quinolines | rsc.org |
| 2-Aryl-quinoline-3-carbaldehyde | tert-Butyl hydroperoxide (TBHP), toluene, 100 °C | Indeno[1,2-b]quinolin-11-ones | rsc.org |
| Heterocyclic diamine | Nitrite | 1,2,3-Triazole-fused pyrazines | nih.gov |
| Dicarbonyl 1,2,3-triazoles | Hydrazine (B178648) hydrate (B1144303) | 1,2,3-Triazole-fused pyridazines | nih.gov |
Synthesis of Quinolone-Oxindole Hybrid Structures
A prominent strategy for constructing quinolone-fused oxindoles is the Friedländer annulation. wikipedia.orgnih.gov This reaction classically involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically in the presence of an acid or base catalyst. organicreactions.orgnih.gov In this context, the 2-oxoindoline scaffold can serve as the active methylene component. The C3-methylene protons of the 2-oxoindoline ring are sufficiently acidic to react with a 2-aminobenzaldehyde (B1207257) derivative.
The reaction mechanism proceeds via an initial aldol-type condensation between the enolate of the 2-oxoindoline and the aldehyde of the 2-aminobenzaldehyde, followed by cyclization and dehydration to form the fused quinoline ring system. wikipedia.org This approach yields a planar, rigid tetracyclic structure, merging the pharmacological profiles of both the quinolone and oxindole moieties. Various catalysts, including traditional acids and bases as well as Lewis acids and iodine, have been employed to facilitate this transformation. wikipedia.orgresearchgate.net
| Reaction Type | Oxindole Component | Amino-Aryl Component | Key Reagents/Catalyst | Product Class |
| Friedländer Annulation | This compound | Substituted 2-Aminobenzaldehyde | Acid or Base (e.g., p-TsOH, piperidine) | Quinolonyl[3,2-c]oxindole hybrids |
Integration of Pyrazole (B372694) and Isoxazole (B147169) Moieties
The 4-carbaldehyde group is a key functional handle for building five-membered heterocyclic rings such as pyrazoles and isoxazoles onto the oxindole framework.
Pyrazole Integration: A common route to pyrazole synthesis involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative. nih.gov To apply this to this compound, the aldehyde can first undergo a Claisen-Schmidt or Knoevenagel condensation with a ketone (e.g., acetophenone) or another active methylene compound to generate an α,β-unsaturated carbonyl intermediate. nih.govresearchgate.net This intermediate serves as the 1,3-dielectrophilic precursor. Subsequent cyclocondensation with hydrazine hydrate or a substituted hydrazine yields the corresponding pyrazole ring tethered to the C4 position of the oxindole core. chim.it An alternative documented approach involves the direct condensation of a 2-oxindole with a pre-formed pyrazole-4-carbaldehyde at the C3 position, suggesting that a complementary reaction of this compound with a pyrazole containing an active methylene group is also a viable strategy. nih.gov
Isoxazole Integration: The synthesis of isoxazole moieties can be achieved through similar precursor chemistry. The α,β-unsaturated carbonyl intermediate, generated from the initial condensation of this compound, can be reacted with hydroxylamine (B1172632) hydrochloride. organic-chemistry.org The reaction proceeds via Michael addition of the hydroxylamine, followed by intramolecular cyclization and dehydration to furnish the isoxazole ring.
An alternative and highly versatile method is the 1,3-dipolar cycloaddition of a nitrile oxide. mdpi.com In this pathway, this compound is first converted to its corresponding aldoxime by treatment with hydroxylamine. The aldoxime is then oxidized in situ using reagents like N-chlorosuccinimide (NCS) or bleach to generate a reactive nitrile oxide intermediate. This dipole can then undergo a [3+2] cycloaddition reaction with a variety of alkynes to afford highly substituted isoxazole-oxindole hybrids.
| Heterocycle | Synthetic Strategy | Key Intermediate from Starting Material | Second Reagent | Product Class |
| Pyrazole | Cyclocondensation | α,β-Unsaturated carbonyl | Hydrazine derivative | 4-(Pyrazolyl)-2-oxoindolines |
| Isoxazole | Cyclocondensation | α,β-Unsaturated carbonyl | Hydroxylamine | 4-(Isoxazolyl)-2-oxoindolines |
| Isoxazole | 1,3-Dipolar Cycloaddition | Nitrile Oxide (from aldoxime) | Alkyne | 4-(Isoxazolyl)-2-oxoindolines |
Development of Other Annulated Ring Systems
Beyond quinolones, the 4-carbaldehyde functionality is a gateway to a variety of other annulated (fused-ring) systems. The Knoevenagel condensation of this compound with diverse active methylene compounds, such as malononitrile (B47326) or ethyl cyanoacetate, yields versatile vinylidene intermediates. organic-chemistry.orgorganic-chemistry.orgresearchgate.net These electron-deficient alkenes are primed for subsequent intramolecular or intermolecular cyclization reactions.
For example, these intermediates can act as dienophiles in Diels-Alder reactions or as Michael acceptors. A tandem Michael addition-cyclization sequence with a suitable binucleophile can lead to the formation of fused six-membered rings like pyridines or pyrimidines, further expanding the structural diversity of the oxindole core. researchgate.netnih.gov Metal-catalyzed C-H activation and annulation reactions represent another advanced strategy for building complex fused systems onto the indole nucleus. researchgate.netnih.gov
Synthesis of Polyfunctionalized Oxoindoline Scaffolds
Functionalization can also be directed towards the oxindole ring itself, particularly at the C3 position, or achieved by utilizing precursors that allow for the strategic introduction of multiple functional groups.
Beta-Carbonylated 2-Oxindole Derivatives
The term "beta-carbonylation" in this context refers to the acylation at the C3 position of the 2-oxindole ring, which is alpha to the C2-carbonyl. This is a crucial transformation for building molecular complexity. The C3 position is readily deprotonated by a suitable base (e.g., sodium hydride, lithium diisopropylamide) to form a nucleophilic enolate. This enolate can then react with various acylating agents, such as acid chlorides or anhydrides, in a Claisen-type condensation to install a carbonyl group at the C3 position. iiserpune.ac.in This yields 3-acyl-2-oxindole derivatives. The presence of the 4-carbaldehyde group may require a protection-deprotection strategy, depending on the reaction conditions and the base used, to prevent unwanted side reactions. nih.govacs.orgcardiff.ac.uk
Delta-Hydroxy-Beta-Ketoester Oxoindoline Cores
The construction of a delta-hydroxy-beta-ketoester core represents a significant synthetic challenge requiring multiple bond-forming events. A plausible approach involves a tandem reaction sequence initiated by the C3-enolate of the 2-oxoindoline scaffold. This enolate can first act as a nucleophile in a Michael addition to an α,β-unsaturated ester (e.g., ethyl acrylate). The resulting enolate intermediate from this conjugate addition could then be trapped in an intramolecular aldol (B89426) reaction with the existing 4-carbaldehyde group. This would forge a new carbocyclic ring and, after workup, generate a delta-hydroxy-beta-ketoester functionality fused to the oxindole core. The success of such a sequence depends heavily on the precise control of reactivity and stereochemistry.
Indole-2,3-dione Derivatives as Precursors
Indole-2,3-diones, commonly known as isatins, are highly valuable and readily available precursors for the synthesis of 2-oxoindoline derivatives, including this compound. rsc.orgresearchgate.net The synthesis typically begins with the selective reduction of the C3-carbonyl of an appropriate isatin derivative to a methylene group, yielding the 2-oxindole core. This can be achieved through methods like Wolff-Kishner reduction or catalytic hydrogenation.
Once the 2-oxindole is formed, the formyl group can be introduced at the C4 position. The Vilsmeier-Haack reaction is an effective and widely used method for the formylation of electron-rich aromatic and heterocyclic rings. researchgate.netmychemblog.comorganic-chemistry.orgwikipedia.org This reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a disubstituted formamide (B127407) like N,N-dimethylformamide (DMF). wikipedia.orgijpcbs.com The electrophilic Vilsmeier reagent attacks the electron-rich C4 position of the 2-oxindole ring to install the carbaldehyde group after aqueous workup. Conversely, 2-oxindoles can be oxidized back to isatins, highlighting the synthetic relationship between these two important heterocyclic systems. organic-chemistry.orgorganic-chemistry.org
| Transformation | Precursor | Key Reagent(s) | Intermediate/Product |
| Core Synthesis | Isatin (Indole-2,3-dione) | Hydrazine/KOH (Wolff-Kishner) | 2-Oxindole |
| Formylation | 2-Oxindole | POCl₃ / DMF (Vilsmeier-Haack) | This compound |
| Oxidation | 2-Oxindole | O₂, t-BuONO | Isatin (Indole-2,3-dione) |
Computational Chemistry and Theoretical Studies on 2 Oxoindoline 4 Carbaldehyde
Molecular Modeling and Docking Studies
Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. walisongo.ac.id These methods are crucial in drug discovery and catalysis for understanding ligand-receptor interactions. walisongo.ac.id
In the context of reactions involving 2-Oxoindoline-4-carbaldehyde, molecular docking can elucidate the binding modes between the substrate and a catalyst. This is particularly important in asymmetric catalysis, where the precise orientation of the substrate in the catalyst's chiral environment dictates the stereochemical outcome of the reaction.
For instance, in a hypothetical catalyzed reaction, docking simulations would be employed to model the interaction of this compound with the catalyst's active site. By analyzing the resulting conformations, researchers can identify key non-covalent interactions, such as hydrogen bonds and van der Waals forces, that stabilize the substrate-catalyst complex. Furthermore, the binding modes of reaction intermediates can be investigated to understand how the catalyst guides the transformation of the substrate.
A typical molecular docking workflow involves preparing the 3D structures of both the ligand (this compound or its intermediates) and the receptor (the catalyst). The ligand is then placed in various orientations and conformations within the receptor's binding site, and a scoring function is used to estimate the binding affinity for each pose. The results can reveal the most stable binding modes, providing insights into the factors that control reactivity and selectivity.
Table 1: Hypothetical Docking Results for this compound with a Chiral Catalyst
| Binding Mode | Binding Energy (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |
|---|---|---|---|
| Mode A (Pro-R) | -8.5 | Tyr12, Ser45, Phe89 | 2 |
| Mode B (Pro-S) | -6.2 | Ala23, Leu56 | 1 |
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed description of the electronic structure of molecules. These calculations are invaluable for understanding reactivity, reaction mechanisms, and predicting various molecular properties.
Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic structure of molecules like this compound. acs.org By calculating the molecular orbitals, one can gain insights into the molecule's reactivity. For example, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's ability to act as a nucleophile or an electrophile.
The distribution of electron density and the electrostatic potential map can also highlight the reactive sites within the molecule. For this compound, these calculations can reveal the relative reactivity of the aldehyde group, the enone system, and the aromatic ring.
Quantum chemical calculations are instrumental in mapping out the potential energy surface of a reaction. This involves locating the transition state structures, which are the energy maxima along the reaction coordinate, and calculating their energies. The energy difference between the reactants and the transition state gives the activation energy, which is a key factor determining the reaction rate.
For a reaction involving this compound, DFT calculations can be used to model the reaction pathway, identify all intermediates and transition states, and compute the corresponding energies. This provides a detailed mechanistic picture and allows for the comparison of different possible reaction pathways.
Table 2: Hypothetical Calculated Energies for a Reaction Step of this compound
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactants | 0.0 |
| Transition State | +15.2 |
| Products | -10.8 |
In asymmetric reactions, where one stereoisomer is formed in preference to another, quantum chemical calculations can be a powerful predictive tool. acs.org By calculating the energies of the transition states leading to the different stereoisomeric products, one can predict the stereochemical outcome of the reaction.
For a reaction of this compound that produces a new stereocenter, the transition states leading to the R and S enantiomers would be located and their energies calculated. The predicted enantiomeric excess (ee) can then be estimated from the difference in the activation energies of these two transition states. This approach has been successfully applied to various catalytic asymmetric reactions. researchgate.net
Theoretical Mechanistic Elucidation
By combining the insights from molecular modeling and quantum chemical calculations, a comprehensive theoretical elucidation of a reaction mechanism can be achieved. For a complex, multi-step reaction involving this compound, computational studies can provide a step-by-step description of the entire process.
This includes identifying the role of the catalyst in activating the substrate, understanding the nature of all intermediates, and pinpointing the rate-determining step of the reaction. The theoretical model can then be validated by comparing the computationally predicted outcomes, such as reaction rates and stereoselectivities, with experimental results. Any discrepancies can lead to a refinement of the theoretical model and a deeper understanding of the reaction mechanism.
Applications of 2 Oxoindoline 4 Carbaldehyde in Organic Synthesis and Chemical Research
Versatile Building Block in Complex Molecule Synthesis
The utility of 2-Oxoindoline-4-carbaldehyde as a versatile building block stems from the presence of multiple reactive sites within its structure: the aldehyde at the C4 position, the acidic N-H proton of the lactam, and the nucleophilic C3 position. This trifunctional nature allows for sequential and controlled modifications, enabling the construction of intricate and densely functionalized molecules.
The aldehyde group serves as a primary handle for a vast range of chemical transformations. It can readily undergo nucleophilic additions, reductive aminations, Wittig-type olefinations, and serve as an electrophile in various condensation reactions. These reactions allow for the introduction of diverse side chains and functional groups at the C4 position, significantly expanding the molecular complexity. For instance, Knoevenagel condensation of the aldehyde with active methylene (B1212753) compounds can be employed to introduce carbon-carbon double bonds, which can be further elaborated into more complex substructures.
The oxindole (B195798) nucleus itself provides additional points for modification. The lactam nitrogen can be alkylated or acylated to introduce further diversity, while the C3 methylene position, adjacent to the carbonyl group, can be functionalized through enolate chemistry. This multi-faceted reactivity allows chemists to strategically build up molecular complexity around the central oxindole core, making this compound a valuable starting material in the synthesis of complex targets.
Precursor for Advanced Heterocyclic Compounds
A significant application of this compound is its role as a precursor in the synthesis of advanced heterocyclic systems, particularly spirooxindoles. Spirooxindoles, where the C3 position of the oxindole is part of a spirocyclic ring system, are prominent in many biologically active compounds. The synthesis of these structures often relies on cycloaddition reactions where one component contains the oxindole core.
One of the most powerful methods for constructing spirooxindole-pyrrolidine derivatives is the 1,3-dipolar cycloaddition reaction. This reaction typically involves an azomethine ylide, which acts as the 1,3-dipole, and a dipolarophile. Azomethine ylides can be generated in situ from the condensation of an α-amino acid (such as sarcosine) with a carbonyl compound, often an isatin (B1672199).
In this context, this compound can serve as an excellent dipolarophile. The electron-withdrawing nature of the aldehyde group activates the exocyclic double bond (formed after an initial condensation or used as is) towards cycloaddition. For example, the reaction of an azomethine ylide, generated from isatin and sarcosine, with a suitable derivative of this compound would proceed via a [3+2] cycloaddition to furnish a complex spiro-pyrrolidinyl-oxindole structure. This one-pot, three-component reaction is highly efficient for creating molecular complexity with high stereoselectivity. The reaction provides a direct route to novel heterocyclic systems where a pyrrolidine (B122466) ring is fused in a spirocyclic fashion to the oxindole core, a motif of significant interest in medicinal chemistry.
Table 1: Representative Three-Component 1,3-Dipolar Cycloaddition for Spirooxindole Synthesis This table represents a potential reaction based on established methodologies.
| Reactant 1 (Ylide Precursor) | Reactant 2 (Ylide Precursor) | Reactant 3 (Dipolarophile) | Product Class |
| Isatin | Sarcosine | This compound | Spiro[indoline-3,3'-pyrrolidine]-4'-carbaldehyde derivatives |
Role in the Design and Development of Novel Synthetic Methodologies
The development of new synthetic methods that can rapidly generate libraries of complex molecules from simple starting materials is a major goal in modern organic chemistry. Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all components, are exceptionally suited for this purpose.
This compound, with its aldehyde functionality, is an ideal substrate for isocyanide-based MCRs such as the Ugi and Passerini reactions.
The Ugi Four-Component Reaction (U-4CR): This reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. By employing this compound as the aldehyde component, a diverse range of α-acylamino carboxamides bearing the oxindole scaffold can be synthesized in a single step. The reaction's high convergence and tolerance for a wide variety of inputs for the other three components allow for the rapid generation of large compound libraries for biological screening.
The Passerini Three-Component Reaction (P-3CR): This reaction combines an aldehyde, a carboxylic acid, and an isocyanide to produce α-acyloxy carboxamides. Using this compound in a Passerini reaction provides direct access to functionalized oxindole derivatives with high atom economy.
The application of this compound in these MCRs serves as a platform for developing novel synthetic methodologies. It allows chemists to explore new chemical space by combining the privileged oxindole core with the structural diversity afforded by MCRs, leading to the discovery of new bioactive molecules.
Table 2: Potential Multicomponent Reactions Utilizing this compound
| Reaction Name | Components | General Product Structure |
| Ugi Reaction (U-4CR) | This compound , Amine, Carboxylic Acid, Isocyanide | α-Acylamino carboxamide with oxindole moiety |
| Passerini Reaction (P-3CR) | This compound , Carboxylic Acid, Isocyanide | α-Acyloxy carboxamide with oxindole moiety |
Concept of this compound as an "Oxindole Linchpin" Molecule in Synthesis
C4-Aldehyde: This site can be used to connect a fragment (R¹) through reactions like Wittig olefination, reductive amination, or aldol (B89426) condensation.
N1-Amide: The N-H bond can be functionalized, for example, through N-alkylation or N-arylation, to attach a second fragment (R²).
C3-Methylene: The C3 position can be functionalized via its enolate, allowing for alkylation or acylation to introduce a third fragment (R³).
This multi-handle nature allows for a synthetic strategy where three different building blocks (R¹, R², and R³) are prepared separately and then systematically assembled onto the central 2-oxoindoline core. Such a convergent approach is highly modular, meaning that by simply changing one of the building blocks, a new final analogue can be synthesized without having to repeat the entire synthetic sequence. This strategy is exceptionally powerful in medicinal chemistry for structure-activity relationship (SAR) studies, where rapid access to a variety of analogues is crucial. The ability of this compound to serve as this central, multi-faceted connector embodies its role as a valuable linchpin molecule.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
